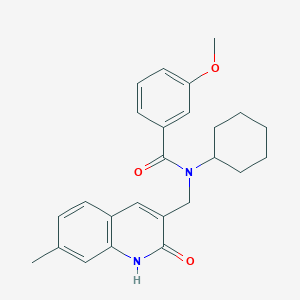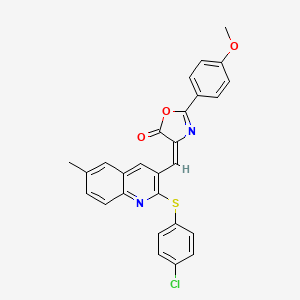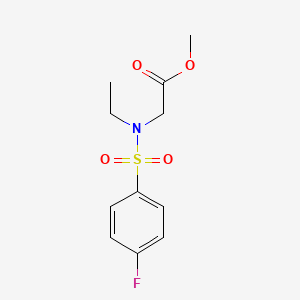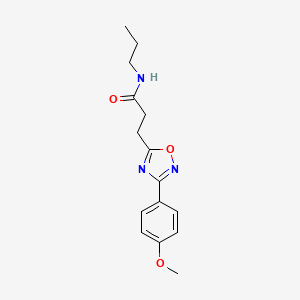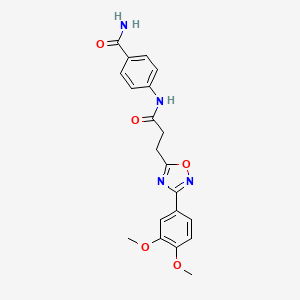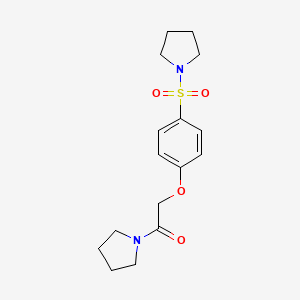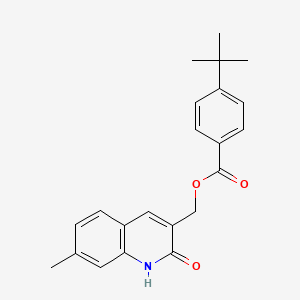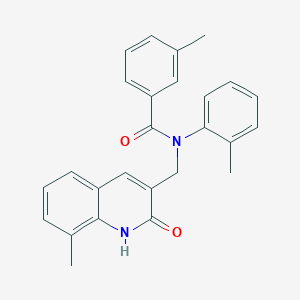![molecular formula C19H22N2O3S B7712670 N-(2,5-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7712670.png)
N-(2,5-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide, also known as "2C-E," is a synthetic compound that belongs to the phenethylamine class of drugs. It was first synthesized in 1991 by Alexander Shulgin, a renowned chemist and pharmacologist. 2C-E is known for its psychoactive properties and has been used in scientific research to study its mechanism of action and effects on the body.
Wirkmechanismus
The exact mechanism of action of 2C-E is not fully understood, but it is believed to act primarily as a serotonin receptor agonist. It binds to the 5-HT2A and 5-HT2C receptors in the brain, which are involved in the regulation of mood, cognition, and perception. It also affects the release and uptake of other neurotransmitters, such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2C-E vary depending on the dose and route of administration. It can cause changes in mood, perception, and thought processes, as well as physical effects such as increased heart rate, blood pressure, and body temperature. It has also been shown to affect the immune system and has anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2C-E in lab experiments include its potent and selective effects on serotonin receptors, which can help researchers better understand the role of these receptors in various physiological and pathological processes. However, its psychoactive properties and potential for abuse limit its use in certain types of experiments and require strict safety protocols and regulations.
Zukünftige Richtungen
There are several potential future directions for research on 2C-E. These include further studies on its mechanism of action and effects on the immune system, as well as its potential therapeutic applications in the treatment of psychiatric disorders. Other areas of research could include the development of new analogs or derivatives of 2C-E with improved pharmacological properties and reduced side effects.
Synthesemethoden
The synthesis of 2C-E involves the reaction of 2,5-dimethoxyphenethylamine with N-(2-phenylethyl)benzenesulfonamide in the presence of acetic anhydride and pyridine. This reaction results in the formation of N-(2,5-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide, which is then purified and isolated.
Wissenschaftliche Forschungsanwendungen
2C-E has been used in scientific research to study its effects on the body and its potential therapeutic applications. It has been found to have a wide range of effects, including psychoactive, analgesic, anti-inflammatory, and anticonvulsant properties. It has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
Eigenschaften
IUPAC Name |
2-[benzenesulfonyl(2-phenylethyl)amino]-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c22-19(20-17-11-12-17)15-21(14-13-16-7-3-1-4-8-16)25(23,24)18-9-5-2-6-10-18/h1-10,17H,11-15H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYUZUYSHJNCPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

